molecular formula C13H21N B1344607 N-benzylhexan-2-amine CAS No. 61806-77-7

N-benzylhexan-2-amine

Cat. No. B1344607
CAS RN: 61806-77-7
M. Wt: 191.31 g/mol
InChI Key: HPYBESIVESNUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzylhexan-2-amine, also known as beta-phenylisobutylamine, is a psychoactive drug that is structurally similar to amphetamines. It has a molecular formula of C13H21N and a molecular weight of 191.31 g/mol .


Molecular Structure Analysis

The molecular structure of N-benzylhexan-2-amine consists of a benzyl group attached to a hexan-2-amine . The exact structure can be determined using various analytical methods such as mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-benzylhexan-2-amine such as its melting point, boiling point, density, and refractive index are not available .

Scientific Research Applications

Catalytic Reductive Aminations

N-Benzylhexan-2-amine is an amine that can be synthesized through catalytic reductive aminations, a class of reactions essential for producing various kinds of amines. These processes are crucial in synthesizing pharmaceuticals, agrochemicals, and biomolecules. Catalytic reductive aminations involve coupling carbonyl compounds with amines or nitro compounds, using suitable catalysts and hydrogen, to produce primary, secondary, and tertiary amines, including N-methylamines and molecules for life science applications (Murugesan et al., 2020).

Intermolecular C-H Amination

Intermolecular C-H amination using O-benzoyl hydroxylamines and Pd catalysts represents another significant approach in synthesizing tertiary and secondary arylalkyl amines from benzoic acids, which are vital in pharmaceutical research (Yoo et al., 2011).

Rhodium-Catalyzed C-H Amination

N-Benzylhexan-2-amine can also be synthesized via rhodium-catalyzed C-H amination of 2-arylquinazolin-4(3H)-one with N-alkyl-O-benzoyl-hydroxylamines. This method shows high efficiency and good functional group tolerance, useful for synthesizing complex drug targets (Zhang et al., 2018).

Electrochemically Initiated Oxidative Amination

Electrochemically initiated oxidative amination of benzoxazoles to form 2-aminobenzoxazoles represents another application. This method avoids the use of excess chemical oxidant and reduces waste, making it an environmentally friendly approach (Gao et al., 2014).

Graphene-Co-Shelled Reusable Ni/NiO Nanoparticles

N-Benzylhexan-2-amine can be synthesized using graphene-co-shelled reusable Ni/NiO nanoparticles for the synthesis of amines under mild conditions. This process offers cost-effective access to various functionalized and structurally diverse amines, including drugs and steroid derivatives (Liu et al., 2020).

properties

IUPAC Name

N-benzylhexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-3-4-8-12(2)14-11-13-9-6-5-7-10-13/h5-7,9-10,12,14H,3-4,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYBESIVESNUBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628780
Record name N-Benzylhexan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylhexan-2-amine

CAS RN

61806-77-7
Record name N-(1-Methylpentyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61806-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylhexan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzylhexan-2-amine
Reactant of Route 2
Reactant of Route 2
N-benzylhexan-2-amine
Reactant of Route 3
Reactant of Route 3
N-benzylhexan-2-amine
Reactant of Route 4
Reactant of Route 4
N-benzylhexan-2-amine
Reactant of Route 5
Reactant of Route 5
N-benzylhexan-2-amine
Reactant of Route 6
Reactant of Route 6
N-benzylhexan-2-amine

Citations

For This Compound
2
Citations
V Skrypai - 2018 - huskiecommons.lib.niu.edu
In this work 1-Hydrosilatrane has shown great potential to be a commodity reducing reagent in organic synthesis. Initially, 1-hydrosilatrane was investigated as a reducing reagent in the …
Number of citations: 0 huskiecommons.lib.niu.edu
W Xu, X Zheng, G Wu, P Chen - Chinese Journal of Chemistry, 2012 - Wiley Online Library
A variety of secondary amines were obtained in high isolated yields in the reductive amination of aldehydes and ketones by using lithium amidoborane as reducing agent. Compared to …
Number of citations: 5 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.